N-[1H-indol-3-yl(phenyl)methyl]-N-methyl-4-nitrobenzamide
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Overview
Description
N-[(1H-INDOL-3-YL)(PHENYL)METHYL]-N-METHYL-4-NITROBENZAMIDE is a synthetic compound that belongs to the class of indole derivatives Indole derivatives are significant due to their presence in various natural products and their biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1H-INDOL-3-YL)(PHENYL)METHYL]-N-METHYL-4-NITROBENZAMIDE typically involves the following steps:
Formation of the Indole Moiety: The indole ring can be synthesized using the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone under acidic conditions.
Attachment of the Phenyl Group: The phenyl group can be introduced through a Friedel-Crafts alkylation reaction, where the indole is reacted with a phenyl halide in the presence of a Lewis acid catalyst.
N-Methylation: The N-methylation of the indole nitrogen can be achieved using methyl iodide in the presence of a base such as potassium carbonate.
Introduction of the Nitrobenzamide Group: The final step involves the reaction of the N-methylindole derivative with 4-nitrobenzoyl chloride in the presence of a base to form the target compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve the use of continuous flow reactors and automated synthesis equipment to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
N-[(1H-INDOL-3-YL)(PHENYL)METHYL]-N-METHYL-4-NITROBENZAMIDE can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized to form indole-3-carboxylic acid derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrobenzamide group.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Indole-3-carboxylic acid derivatives.
Reduction: Amino derivatives of the nitrobenzamide group.
Substitution: Various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
N-[(1H-INDOL-3-YL)(PHENYL)METHYL]-N-METHYL-4-NITROBENZAMIDE has several scientific research applications:
Mechanism of Action
The mechanism of action of N-[(1H-INDOL-3-YL)(PHENYL)METHYL]-N-METHYL-4-NITROBENZAMIDE involves its interaction with specific molecular targets. The indole moiety is known to interact with various enzymes and receptors, potentially inhibiting their activity . The nitrobenzamide group may also contribute to its biological activity by forming reactive intermediates that can modify biological macromolecules .
Comparison with Similar Compounds
Similar Compounds
N-[(1-METHYL-1H-INDOL-3-YL)METHYL]-N-(3,4,5-TRIMETHOXYPHENYL)ACETAMIDE: Similar structure but with different substituents on the benzamide group.
N-(2-(1H-INDOL-3-YL)ETHYL)-2-(6-METHOXYNAPHTHALEN-2-YL)ACETAMIDE: Contains a naphthalene moiety instead of a phenyl group.
Uniqueness
N-[(1H-INDOL-3-YL)(PHENYL)METHYL]-N-METHYL-4-NITROBENZAMIDE is unique due to the combination of its indole, phenyl, and nitrobenzamide groups, which confer specific chemical and biological properties . This unique structure allows it to interact with a distinct set of molecular targets compared to other similar compounds .
Properties
Molecular Formula |
C23H19N3O3 |
---|---|
Molecular Weight |
385.4 g/mol |
IUPAC Name |
N-[1H-indol-3-yl(phenyl)methyl]-N-methyl-4-nitrobenzamide |
InChI |
InChI=1S/C23H19N3O3/c1-25(23(27)17-11-13-18(14-12-17)26(28)29)22(16-7-3-2-4-8-16)20-15-24-21-10-6-5-9-19(20)21/h2-15,22,24H,1H3 |
InChI Key |
ZTKGSOOEJZYTKI-UHFFFAOYSA-N |
Canonical SMILES |
CN(C(C1=CC=CC=C1)C2=CNC3=CC=CC=C32)C(=O)C4=CC=C(C=C4)[N+](=O)[O-] |
Origin of Product |
United States |
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